4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine
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Overview
Description
4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine is a heterocyclic compound with the molecular formula C6H4N4O2 This compound is characterized by its unique structure, which includes fused isoxazole, oxadiazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-cyanopyrazole with hydroxylamine hydrochloride in the presence of a base, followed by cyclization with an appropriate reagent to form the desired compound . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom.
Pyrimidine: A six-membered ring containing two nitrogen atoms.
Uniqueness
4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine is unique due to its fused ring structure, which combines the features of isoxazole, oxadiazole, and pyrimidine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
178472-32-7 |
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Molecular Formula |
C6H4N4O2 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
3,10-dioxa-1,4,8,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraene |
InChI |
InChI=1S/C6H4N4O2/c1-4-2-8-11-5(4)10-3-9-12-6(10)7-1/h2-3H,1H2 |
InChI Key |
BWNLXGIHHQVZDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N3C=NOC3=N1)ON=C2 |
Origin of Product |
United States |
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